Proteasome inhibitor IX

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Inhibidor de Proteasoma IX implica la reacción de derivados de chalcona con ácidos borónicos en condiciones específicas. La ruta sintética típica incluye:

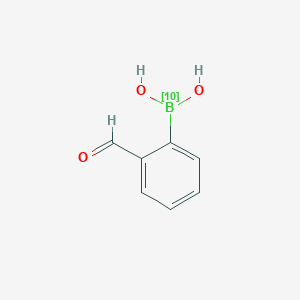

Formación de Derivados de Chalcona: Esto implica la condensación de Claisen-Schmidt de un aldehído apropiado con un derivado de acetofenona.

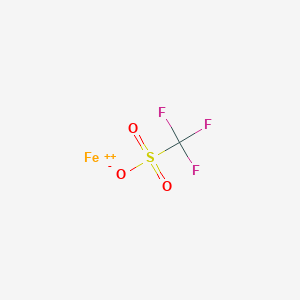

Acoplamiento de Ácido Borónico: El derivado de chalcona se acopla luego con ácido borónico mediante una reacción de acoplamiento cruzado de Suzuki-Miyaura catalizada por paladio.

Métodos de Producción Industrial

La producción industrial del Inhibidor de Proteasoma IX sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. El proceso implica:

Síntesis a Gran Escala de Derivados de Chalcona: Utilizando reactores de gran tamaño para la condensación de Claisen-Schmidt.

Acoplamiento Catalítico: Empleando catalizadores de paladio de alta eficiencia y condiciones de reacción optimizadas para maximizar el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Inhibidor de Proteasoma IX se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura de la chalcona.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Las reacciones de halogenación y nitración se llevan a cabo utilizando reactivos como bromo y ácido nítrico.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del Inhibidor de Proteasoma IX, cada uno con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

El Inhibidor de Proteasoma IX tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición del proteasoma y los derivados de chalcona.

Biología: Se investiga por sus efectos en la regulación del ciclo celular y la apoptosis.

Medicina: Se explora como un posible agente anticancerígeno debido a su capacidad para inhibir la actividad del proteasoma e inducir la muerte celular en las células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y como herramienta en el descubrimiento de fármacos

Mecanismo De Acción

El Inhibidor de Proteasoma IX ejerce sus efectos inhibiendo la actividad similar a la quimotripsina del proteasoma 20S. Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, incluida la p53, que induce la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen:

Proteasoma 20S: El objetivo principal, donde el compuesto se une e inhibe la actividad proteolítica.

Vía Ubiquitina-Proteasoma: La interrupción de esta vía conduce a la acumulación de proteínas que desencadenan la muerte celular

Comparación Con Compuestos Similares

El Inhibidor de Proteasoma IX es único en comparación con otros inhibidores del proteasoma debido a su estructura basada en chalcona y la inhibición específica de la actividad similar a la quimotripsina. Los compuestos similares incluyen:

Bortezomib: Un inhibidor del proteasoma basado en ácido borónico con una inhibición más amplia del proteasoma.

Carfilzomib: Otro inhibidor del proteasoma con un mecanismo de acción y estructura diferentes.

MG132: Un aldehído peptídico que inhibe la actividad del proteasoma pero con diferente especificidad y potencia.

El Inhibidor de Proteasoma IX se destaca por su focalización específica y potente actividad anticancerígena, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

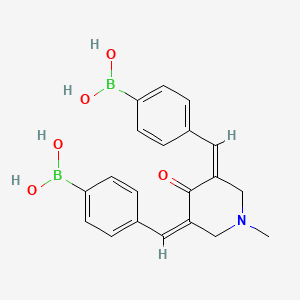

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-APGQMXJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856849-35-9 | |

| Record name | AM-114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B8118533.png)

![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8118538.png)

![tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate](/img/structure/B8118544.png)

![tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8118552.png)

![Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate](/img/structure/B8118557.png)

![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)

![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)